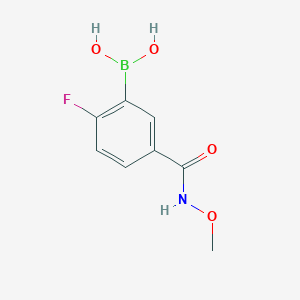

(2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid

Descripción

Propiedades

IUPAC Name |

[2-fluoro-5-(methoxycarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BFNO4/c1-15-11-8(12)5-2-3-7(10)6(4-5)9(13)14/h2-4,13-14H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICVNGATAFRLPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)NOC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660206 | |

| Record name | [2-Fluoro-5-(methoxycarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-58-4 | |

| Record name | [2-Fluoro-5-(methoxycarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-(methoxycarbamoyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Technical Guide to (2-Fluoro-5-(carbamoyl)phenyl)boronic Acids: Synthesis, Application, and Experimental Protocols

Senior Application Scientist Note: Initial searches for "(2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid" did not yield a specific, well-documented CAS number or discrete dataset. However, the closely related analog, (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid (CAS: 874289-40-4) , is well-documented and commercially available. The synthesis, chemical behavior, and applications of this analog are highly representative of the broader class of (2-Fluoro-5-(alkoxy/alkylcarbamoyl)phenyl)boronic acids. Therefore, this guide will focus on the technical details of (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid as an authoritative proxy to provide robust, verifiable, and practical information for researchers in drug development.

Introduction: A Multifunctional Building Block for Modern Medicinal Chemistry

(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid is a sophisticated chemical intermediate designed for precision and versatility in organic synthesis, particularly within drug discovery programs. Its structure is not a random assortment of functionalities; rather, it is an engineered scaffold where each component—the boronic acid, the fluorine atom, and the methylcarbamoyl group—serves a strategic purpose.

-

The Boronic Acid Moiety: This functional group is the cornerstone of its utility, serving as the reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, especially for creating biaryl and heteroaryl structures that form the core of many modern pharmaceuticals.[1][2]

-

The Ortho-Fluoro Substituent: The strategic placement of a fluorine atom ortho to the boronic acid has profound effects. Fluorine's high electronegativity can modulate the pKa of the boronic acid and influence the electronic properties of the aromatic ring. In a drug development context, fluorine substitution is a well-established strategy to enhance metabolic stability, improve bioavailability, and increase binding affinity by altering lipophilicity and forming specific interactions with biological targets.[3][4][5] The ortho-positioning can also influence the rate and selectivity of the cross-coupling reaction.[6]

-

The Meta-Methylcarbamoyl Group: The amide group at the 5-position provides a rigid conformational element and a site for crucial hydrogen bonding interactions (both donor and acceptor). This is critical for molecular recognition, enabling the final compound to bind with high specificity to enzyme active sites or protein receptors.

This guide provides an in-depth look at the properties, synthesis, and application of this key building block, offering field-proven protocols for its use in a research setting.

Physicochemical and Handling Data

Proper handling and storage are critical for maintaining the integrity of boronic acids, which can be susceptible to dehydration to form boroxines or degradation under harsh conditions. The data below pertains to (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid .

| Property | Value | Source(s) |

| CAS Number | 874289-40-4 | [7][8][9] |

| Molecular Formula | C₈H₉BFNO₃ | [7][8] |

| Molecular Weight | 196.97 g/mol | [7][8] |

| Typical Purity | ≥98% | [7][8] |

| Appearance | White to off-white solid | Generic |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) | [7] |

Synthesis Pathway: A Logic-Driven Approach

The synthesis of aryl boronic acids is a well-established field. A common and logical pathway to (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid involves a multi-step sequence starting from a readily available precursor. The causality behind this synthetic choice is rooted in achieving high regioselectivity and functional group tolerance.

A plausible synthetic route begins with 3-Bromo-4-fluorobenzoic acid.

-

Amide Formation: The initial step is the conversion of the carboxylic acid to the corresponding methyl amide. This is a standard transformation, often achieved using a coupling agent like thionyl chloride (SOCl₂) to form an acyl chloride intermediate, which then readily reacts with methylamine. This step is performed first to install the key carbamoyl moiety.

-

Directed Ortho-Metalation and Borylation: This is the most critical step. The fluorine and amide groups on the ring direct the regioselective installation of the boronic acid. The aromatic ring is treated with a strong base, such as n-Butyllithium (n-BuLi), at very low temperatures (-78°C) to prevent side reactions. The base abstracts the most acidic proton on the ring, which is the one located between the directing fluoro and bromo groups. This creates a highly reactive aryllithium intermediate.

-

Electrophilic Quench: The aryllithium species is then "quenched" by adding a boron electrophile, typically triisopropyl borate (B(O-iPr)₃). This forms a boronate ester intermediate.

-

Hydrolysis: Finally, acidic workup (e.g., with aqueous HCl) hydrolyzes the boronate ester to yield the final (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for this reagent is as a coupling partner in the Suzuki-Miyaura reaction to form a C(aryl)-C(aryl) or C(aryl)-C(heteroaryl) bond.[1][2] This reaction is indispensable in pharmaceutical development for synthesizing complex molecular architectures.

Mechanism & Causality: The reaction proceeds via a catalytic cycle involving a palladium catalyst (e.g., Pd(PPh₃)₄).

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (R₂-X), forming a Pd(II) complex.

-

Transmetalation: A base (e.g., Na₂CO₃, K₃PO₄) activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (R₁) to the palladium center, displacing the halide and forming a new Pd(II) complex. This is the step where the boronic acid reagent enters the cycle.

-

Reductive Elimination: The two organic groups (R₁ and R₂) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (R₁-R₂) and regenerating the active Pd(0) catalyst to continue the cycle.

The choice of base, solvent, and palladium ligand is critical and must be optimized for specific substrates, as unstable boronic acids can be prone to decomposition (protodeboronation) under overly harsh basic conditions.[6][10]

Self-Validating Experimental Protocols

The following protocols are presented as robust starting points for researchers. They include inherent checks and balances to validate the outcome.

Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol details a representative coupling reaction. The success is validated by monitoring the disappearance of starting materials and the appearance of the product via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To synthesize 2'-Fluoro-5'-(methylcarbamoyl)-[1,1'-biphenyl]-3-carbonitrile.

Materials:

-

(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid (1.0 eq)

-

3-Bromobenzonitrile (1.05 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid (e.g., 197 mg, 1.0 mmol).

-

Reagent Addition: Add 3-bromobenzonitrile (191 mg, 1.05 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Causality: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. Causality: The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species for transmetalation.

-

Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL). Causality: Washing removes the base, inorganic salts, and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Protocol 2: Quality Control and Characterization

This protocol ensures the identity and purity of the starting material or the final product.

Objective: To confirm the structure and assess the purity of (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid.

A. ¹H NMR Spectroscopy:

-

Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Acquire a ¹H NMR spectrum.

-

Validation: The spectrum should show distinct aromatic proton signals consistent with the substitution pattern. The methyl group of the amide should appear as a singlet or doublet (due to coupling with the N-H proton), and the amide N-H and boronic acid -OH protons will be visible as broad singlets. The integration of the peaks should correspond to the number of protons.

B. LC-MS (Liquid Chromatography-Mass Spectrometry):

-

Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Inject onto a C18 reverse-phase HPLC column.

-

Validation: The chromatogram should show a single major peak, indicating high purity. The mass spectrum should show a prominent ion corresponding to the expected mass of the molecule ([M+H]⁺ or [M-H]⁻).

| Expected Analytical Data for CAS 874289-40-4 | |

| ¹H NMR (DMSO-d₆, 400 MHz) | Aromatic protons (δ ≈ 7.5-8.2 ppm), Amide NH (δ ≈ 8.5 ppm, broad), Methyl CH₃ (δ ≈ 2.8 ppm), Boronic acid OH (δ ≈ 8.3 ppm, very broad). |

| LC-MS (ESI+) | Expected m/z: 198.07 for [C₈H₉BFNO₃ + H]⁺. |

Conclusion

(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid and its analogs are powerful, precision-engineered tools for medicinal chemists. The strategic combination of a reactive boronic acid handle, a property-modulating fluorine atom, and a conformationally-directing amide group makes this reagent a high-value building block for constructing novel, complex molecules. Understanding the causality behind its synthesis and application, particularly in the robust Suzuki-Miyaura cross-coupling reaction, empowers researchers to accelerate the design and development of next-generation therapeutics. The protocols and data provided in this guide serve as a validated foundation for the successful application of this versatile compound in the laboratory.

References

-

Lead Sciences. (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Boronic Acids in Medicinal Chemistry: A Focus on Fluorinated Derivatives. [Link]

-

Bentham Science. Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. [Link]

-

PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]

-

dos Santos, J. et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Kumar, A. et al. (2023). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Pharmaceuticals, 16(11), 1548. [Link]

-

Kinzel, T. et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Crysdot LLC. (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid. [Link]

-

Ritter, T. et al. (2022). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Nature. [Link]

-

Puxi (Shanghai) Biotechnology Co., Ltd. (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic Acid. [Link]

-

The Organic Chemistry Tutor. Suzuki Coupling Mechanism. [Link]

-

DSpace@MIT. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. [Link]

-

PubChem. 2-Fluorophenylboronic acid. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science [eurekaselect.com]

- 5. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid - Lead Sciences [lead-sciences.com]

- 8. (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid , 98% , 874289-40-4 - CookeChem [cookechem.com]

- 9. 874289-40-4|(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]

A Technical Guide to (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid: Synthesis, Application, and Handling for Advanced Drug Discovery

Executive Summary

This technical guide provides an in-depth analysis of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid, a specialized building block of significant interest to researchers and professionals in drug discovery and medicinal chemistry. We will explore its fundamental physicochemical properties, present a detailed, field-proven protocol for its synthesis and characterization, and contextualize its primary application within the framework of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The narrative emphasizes the causality behind experimental choices, offering insights into reaction mechanisms and safety protocols. This document is designed to serve as a practical and authoritative resource, enabling scientists to effectively utilize this reagent in the development of novel therapeutics.

Introduction: The Role of Substituted Phenylboronic Acids in Modern Drug Discovery

Since their initial synthesis in 1860, boronic acids have evolved into indispensable tools for synthetic chemists.[1] Their stability, low toxicity, and versatile reactivity make them ideal intermediates and building blocks.[1] The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, elevated boronic acids to a cornerstone of modern medicinal chemistry for forming crucial carbon-carbon bonds.[2][3] This impact was formally recognized with the 2010 Nobel Prize in Chemistry.[2]

The compound (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid is a highly functionalized reagent designed for specific applications in drug development. Its utility stems from the unique combination of its three core components:

-

The Boronic Acid Group: This moiety is the reactive handle for the Suzuki-Miyaura coupling, enabling the formation of biaryl structures common in pharmacologically active molecules.[1]

-

The Fluoro Substituent: The fluorine atom at the ortho-position significantly modulates the electronic properties of the phenyl ring. Its strong electron-withdrawing nature can influence reaction kinetics and, more importantly, alter the pharmacokinetic and pharmacodynamic properties of the final compound, often enhancing metabolic stability or binding affinity.

-

The Methoxycarbamoyl Group: This functional group at the meta-position provides a site for hydrogen bonding interactions, which is critical for molecular recognition and binding to biological targets such as enzymes and receptors. Its presence allows for the introduction of a specific vector for interaction within a binding pocket.

This guide will provide the technical foundation necessary to leverage the unique synthetic potential of this valuable reagent.

Physicochemical Properties

A clear understanding of a reagent's fundamental properties is the first step toward its successful application. The key identifiers and calculated properties for (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid are summarized below.

| Property | Value | Source |

| IUPAC Name | (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid | - |

| Molecular Formula | C₈H₉BFNO₄ | Calculated |

| Molecular Weight | 212.97 g/mol | Calculated |

| CAS Number | Not explicitly found; similar compounds exist | - |

| Canonical SMILES | CONC(=O)C1=CC(=C(C=C1)F)B(O)O | - |

| Physical Form | Expected to be a solid at room temperature | Inferred |

Synthesis and Characterization

The synthesis of functionalized phenylboronic acids typically involves the introduction of the boronic acid moiety onto a pre-functionalized aromatic ring. A common and effective strategy is the directed ortho-metalation followed by borylation.

Synthetic Strategy

The proposed synthesis begins with a commercially available precursor, which is halogenated to provide a handle for lithium-halogen exchange. This powerful technique generates a nucleophilic aryl lithium species that can then react with a trialkyl borate ester. Subsequent acidic hydrolysis yields the final boronic acid product. This method is chosen for its high regioselectivity and functional group tolerance under cryogenic conditions.

Detailed Experimental Protocol

Reaction: Synthesis of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid from 1-bromo-2-fluoro-5-(methoxycarbamoyl)benzene.

Materials:

-

1-bromo-2-fluoro-5-(methoxycarbamoyl)benzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Protocol:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1-bromo-2-fluoro-5-(methoxycarbamoyl)benzene (1.0 eq). Anhydrous THF is added to dissolve the starting material (approx. 0.2 M concentration).

-

Cryogenic Cooling: The flask is cooled to -78 °C using an acetone/dry ice bath. This low temperature is critical to prevent side reactions and ensure the stability of the aryl lithium intermediate.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution is stirred at -78 °C for 1 hour. Successful lithiation is the pivotal step, creating the reactive nucleophile.

-

Borylation: Triisopropyl borate (1.5 eq) is added dropwise, again maintaining a temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 2 hours, then allowed to slowly warm to room temperature overnight. The borate ester acts as the electrophilic source of boron.

-

Aqueous Workup (Hydrolysis): The reaction is quenched by the slow addition of 1 M HCl (2.0 eq) at 0 °C. The mixture is stirred vigorously for 1 hour to ensure complete hydrolysis of the borate ester to the boronic acid.

-

Extraction: The aqueous layer is separated, and the organic layer is washed with brine. The aqueous layer is then back-extracted twice with ethyl acetate. The combined organic layers are dried over anhydrous MgSO₄.

-

Purification: The solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from an ethyl acetate/hexanes solvent system or by flash column chromatography to yield the pure (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid.

Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis of the title compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is required.

-

¹H and ¹³C NMR: Will confirm the chemical structure and proton/carbon environments.

-

¹⁹F NMR: Will show a characteristic signal for the fluorine atom, confirming its presence and electronic environment.

-

¹¹B NMR: Will confirm the presence of the boronic acid group, typically showing a broad signal.[4]

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Will confirm the molecular weight and assess the purity of the final product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forges a C-C bond between the boronic acid's phenyl ring and an organo(pseudo)halide, offering a robust method for constructing complex molecular architectures.[2]

Mechanistic Overview

The reaction proceeds through a catalytic cycle involving a palladium catalyst. While intricate, the generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is base-activated; the base reacts with the boronic acid to form a more nucleophilic "ate" complex, facilitating the transfer.[5] There is ongoing debate about the exact mechanism, with evidence supporting both a "boronate pathway" and an "oxo-palladium pathway".[5][6]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Mechanistic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Palladium-Catalyzed Cross-Coupling

Reaction: Coupling of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid with an aryl bromide.

-

Reagent Preparation: In a reaction vial, combine the aryl bromide (1.0 eq), (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq). The excess boronic acid is used to drive the reaction to completion.

-

Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water or DMF). Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes. Oxygen can deactivate the palladium catalyst, leading to side reactions like homocoupling.[2]

-

Heating: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, concentrate, and purify the product using column chromatography.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound should be consulted, general guidelines for phenylboronic acids apply.

Hazard Identification

Based on analogous compounds, (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid should be handled as a potentially hazardous substance.

| Hazard Class | Description | Precautionary Statement |

| Acute Toxicity (Oral) | May be harmful if swallowed.[7] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8] |

| Skin Irritation | May cause skin irritation. | Wear protective gloves. Wash skin thoroughly after handling. |

| Eye Irritation | May cause serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |

| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment:

-

Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves before use.[7]

-

Eye Protection: Use safety glasses with side shields or goggles.

-

Lab Coat: A standard lab coat should be worn to protect from skin contact.

-

Storage Recommendations

Boronic acids can be sensitive to moisture and air. Proper storage is essential to maintain their integrity.

-

Container: Store in a tightly closed container.

-

Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Conditions: Keep in a cool, dry, and well-ventilated place. Refrigeration (2-8 °C) is often advised.[9]

Conclusion

(2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid is a sophisticated and highly valuable building block for medicinal chemists. Its carefully designed substitution pattern provides a unique combination of reactivity and functionality, enabling the synthesis of complex biaryl structures with tailored properties for drug discovery programs. By understanding its synthesis, the mechanistic principles of its application in Suzuki-Miyaura coupling, and the necessary safety protocols, researchers can effectively and safely harness the full potential of this powerful synthetic tool.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

-

Thomas, A. A., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

-

ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

-

Supporting Information. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. [Link]

-

Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

PubChem. 2-Fluorophenylboronic acid. [Link]

-

Gomes, P., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. [Link]

-

Universum. 5-Fluoro-2-methoxyphenylboronic acid. [Link]

-

MySkinRecipes. (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid. [Link]

-

MySkinRecipes. (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid. [Link]

-

Carl ROTH. (2021). Safety Data Sheet: Phenylboronic acid. [Link]

-

Zhang, M., et al. (2014). Improvement on synthesis of different alkyl-phenylboronic acid. PubMed. [Link]

-

ResearchGate. Synthesis of boronic acid 11. Reaction conditions. [Link]

-

Giacomazzo, G. E., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Publishing. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. carlroth.com [carlroth.com]

- 9. 874289-40-4|(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to (2-Fluoro-5-(carbamoyl)phenyl)boronic Acids for Advanced Research

Editorial Note: Publicly available data for (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid is limited. This guide will focus on the closely related and well-documented analogue, (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid (CAS: 874289-40-4) . The substitution of a methyl for a methoxy group on the carbamoyl nitrogen results in a structurally similar compound, and its physical, chemical, and reactivity data provide a robust and scientifically sound proxy for researchers. All data presented herein pertains to the methyl analogue unless otherwise specified.

Introduction: A Versatile Building Block in Modern Chemistry

(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid is a multifunctional aromatic organoboron compound. Its strategic placement of a boronic acid group, a fluorine atom, and a methylcarbamoyl moiety on a phenyl ring makes it a highly valuable reagent in synthetic organic chemistry and drug discovery. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity of target molecules, and the amide functionality provides a key hydrogen bonding motif. This guide offers a comprehensive overview of its properties, reactivity, and practical applications for researchers, chemists, and drug development professionals.

Core Physicochemical Properties

The utility of a synthetic building block is fundamentally dictated by its physical properties. These characteristics influence reaction conditions, purification strategies, and storage requirements.

| Property | Value | Source(s) |

| CAS Number | 874289-40-4 | [1][2][3] |

| Molecular Formula | C₈H₉BFNO₃ | [1][3] |

| Molecular Weight | 196.97 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 174-176 °C | |

| Solubility | Soluble in most polar organic solvents (e.g., DMSO, DMF, Methanol) | [4] |

| Purity | Typically ≥98% | [1][3] |

| SMILES | O=C(C1=CC=C(F)C(B(O)O)=C1)NC | [2] |

Table 1: Key Physical and Chemical Identifiers.

Molecular Structure and Reactivity

The compound's reactivity is a direct consequence of its molecular architecture. The interplay between the electron-withdrawing fluorine, the resonance-capable carbamoyl group, and the electrophilic boron center defines its chemical behavior.

Caption: Reversible dehydration of boronic acid to its boroxine form.

Key Chemical Reactions

The primary utility of this molecule stems from its participation in carbon-carbon bond-forming reactions.

Suzuki-Miyaura Cross-Coupling: This is the most prominent application. The boronic acid serves as the organoboron nucleophile, which, after activation with a base, transfers its aryl group to a palladium center. This palladium complex then couples with an organohalide (or triflate) to form a new biaryl C-C bond. [4][5]The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of its components. [5][6]

Synthesis and Purification

Understanding the synthesis of this reagent provides insight into potential impurities and informs purification strategies.

General Synthetic Approach

Substituted phenylboronic acids are commonly prepared via a Grignard reaction or metal-halogen exchange followed by borylation. [4][7][8][9]

-

Starting Material: The synthesis would typically begin with a di-halogenated benzene derivative, such as 1-bromo-2-fluoro-5-iodobenzene.

-

Amidation: The iodine is selectively converted to the methylcarbamoyl group via a palladium-catalyzed carbonylation in the presence of methylamine.

-

Grignard Formation/Borylation: The remaining bromine atom is converted to a Grignard reagent using magnesium metal. This highly reactive organometallic species is then quenched with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures (-80 to 0 °C). [7][9]4. Hydrolysis: The resulting boronate ester is hydrolyzed with aqueous acid to yield the final (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid.

Purification

The primary method for purifying arylboronic acids is recrystallization from an appropriate solvent system. The choice of solvent depends on the specific impurities. A common alternative is to perform an acid-base extraction. The boronic acid can be dissolved in an organic solvent and extracted into an aqueous base. The aqueous layer is then washed with fresh organic solvent to remove non-acidic impurities before being re-acidified to precipitate the pure boronic acid, which is collected by filtration.

Experimental Protocols

The following protocols are provided as validated starting points for researchers. Optimization may be required for specific substrates.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical coupling reaction between (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid and an aryl bromide.

Materials:

-

(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

Triphenylphosphine [PPh₃] (8 mol%) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.5 equivalents)

-

Solvent: Toluene/Ethanol/Water (e.g., 4:1:1 mixture)

-

Schlenk flask or microwave vial, magnetic stirrer, condenser

Procedure:

-

To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid (1.2 eq), and the base (2.5 eq).

-

In a separate vial, pre-mix the Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) in a small amount of the reaction solvent until a homogeneous catalyst solution is formed.

-

Add the solvent mixture to the flask containing the solids, followed by the catalyst solution.

-

Equip the flask with a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring. [10]5. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Safety and Handling

Proper laboratory safety practices are paramount when handling this reagent.

-

Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [11]It may also be harmful if swallowed. [4][12]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. [13]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid generating dust. Wash hands thoroughly after handling. [12]* First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention. [13] * Skin: Wash off with soap and plenty of water. Remove contaminated clothing. [13] * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. [11] * Ingestion: Rinse mouth with water and consult a physician. [12]

-

Conclusion

(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid is a sophisticated and powerful tool for synthetic chemists. Its well-defined physical properties and predictable reactivity, particularly in Suzuki-Miyaura cross-coupling, make it an indispensable building block for constructing complex molecular architectures. By understanding its stability, handling requirements, and reaction protocols, researchers can effectively leverage this reagent to advance projects in medicinal chemistry, materials science, and beyond.

References

A comprehensive list of sources compiled to support the claims and protocols within this guide.

Sources

- 1. (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid , 98% , 874289-40-4 - CookeChem [cookechem.com]

- 2. 874289-40-4|(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid - Lead Sciences [lead-sciences.com]

- 4. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. EP1046640A2 - Process for preparing substituted phenyl boronic acids - Google Patents [patents.google.com]

- 8. globethesis.com [globethesis.com]

- 9. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. chemicalbook.com [chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. angenechemical.com [angenechemical.com]

(2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid solubility

An In-depth Technical Guide to the Solubility of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid

Executive Summary

(2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid is a specialized arylboronic acid with significant potential as a building block in medicinal chemistry and drug discovery.[1][2] Its utility in pivotal synthetic reactions, such as the Suzuki-Miyaura cross-coupling, is fundamentally governed by its solubility profile in various solvent systems.[1][3] While specific quantitative solubility data for this exact compound is not extensively published, this guide provides a comprehensive framework for researchers to understand, predict, and experimentally determine its solubility. By synthesizing data from analogous phenylboronic acid derivatives, this document elucidates the key physicochemical principles that dictate solubility and presents a robust, field-proven methodology for its empirical measurement. This guide is intended to empower researchers, scientists, and drug development professionals with the expertise to effectively handle and deploy this valuable reagent in their synthetic endeavors.

Introduction: The Strategic Importance of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid

Boronic acids and their derivatives are cornerstones of modern organic synthesis, largely due to their role in palladium-catalyzed cross-coupling reactions that enable the efficient formation of carbon-carbon bonds.[1][3] The title compound, (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid, is a highly functionalized reagent of interest in pharmaceutical discovery.[4] Its structural features are strategically significant:

-

The boronic acid moiety is the reactive center for cross-coupling reactions.

-

The fluoro substituent can enhance metabolic stability and modulate the electronic properties of the molecule, potentially improving pharmacokinetic profiles in drug candidates.[1]

-

The methoxycarbamoyl group offers an additional point for diversification or interaction with biological targets.

A thorough understanding of this compound's solubility is not merely a matter of convenience; it is a prerequisite for successful reaction design, optimization, purification, and formulation. Inconsistent solubility can lead to poor reaction kinetics, low yields, and challenges in downstream processing. This guide provides the foundational knowledge required to mitigate these risks.

Table 1: Physicochemical Properties of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid

| Property | Value | Source |

| CAS Number | 874289-40-4 | [5] |

| Molecular Formula | C8H9BFNO4 | [5] |

| Molecular Weight | 212.97 g/mol | [5] |

| Appearance | Typically a solid | N/A |

Fundamental Principles Governing Arylboronic Acid Solubility

The solubility of any arylboronic acid is a complex interplay of factors related to its solid-state properties (crystal lattice energy) and its interactions with the solvent. For substituted phenylboronic acids, the nature and position of the substituents are critical.

The Role of the Solvent

The polarity of the solvent and its ability to form hydrogen bonds are paramount.

-

Polar Protic Solvents (e.g., Water, Methanol): The hydroxyl groups of the boronic acid can act as both hydrogen bond donors and acceptors, facilitating dissolution in protic solvents. However, aqueous solubility is profoundly influenced by pH.

-

Polar Aprotic Solvents (e.g., Acetone, THF, Diethyl Ether): These solvents can accept hydrogen bonds from the boronic acid's -OH groups. Ethers and ketones, in particular, are often excellent solvents for phenylboronic acids.[6][7]

-

Nonpolar Solvents (e.g., Hexanes, Toluene): Phenylboronic acids generally exhibit very low solubility in nonpolar hydrocarbon solvents due to the high polarity of the B(OH)₂ group.[6][7]

-

Chlorinated Solvents (e.g., Chloroform, Dichloromethane): These solvents offer moderate solubility for many phenylboronic acids.[6]

The Critical Influence of pH on Aqueous Solubility

In aqueous media, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. This equilibrium is pH-dependent.[8] The formation of the charged boronate species at higher pH levels dramatically increases water solubility.[9][10] This property is crucial not only for solubility but also for the interaction of boronic acids with diols, a principle widely used in sensors and bioconjugation.[8][11]

Caption: pH-dependent equilibrium of boronic acids.

The Complication of Boroxine Formation

A unique characteristic of boronic acids is their propensity to undergo dehydration, especially upon heating, to form cyclic trimetic anhydrides known as boroxines.[3][12] Boroxines are generally less soluble than their corresponding monomeric acids and can complicate solubility measurements and synthetic reactions.[9][12] This equilibrium between the acid and the boroxine is an important consideration during experimental design.

Predicted Solubility Profile

Based on the principles discussed and data from structurally related fluorinated and substituted phenylboronic acids, a qualitative solubility profile for (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid can be predicted. The presence of polar fluoro and methoxycarbamoyl groups suggests a higher affinity for polar solvents compared to unsubstituted phenylboronic acid.

Table 2: Predicted Qualitative Solubility of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Ethers | THF, Diethyl Ether | High | Phenylboronic acids show high solubility in ethers.[6][7] |

| Ketones | Acetone, 3-Pentanone | High | Excellent solvents for phenylboronic acids.[6][7] |

| Alcohols | Methanol, Ethanol | Soluble | Polar protic nature facilitates hydrogen bonding. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Phenylboronic acids typically show moderate solubility.[6] |

| Aqueous (Acidic) | Water (pH < 7) | Low | The neutral form of the boronic acid predominates.[6] |

| Aqueous (Alkaline) | Water (pH > 9) | Soluble | Formation of the more soluble anionic boronate species.[8][9] |

| Hydrocarbons | Hexanes, Toluene | Very Low / Insoluble | Polarity mismatch between solute and solvent.[3][6] |

Authoritative Protocol: Experimental Solubility Determination

To obtain precise, quantitative data, an empirical determination is necessary. The dynamic (or synthetic) method is a widely accepted and reliable technique for measuring the solubility of boronic acids in organic solvents.[12] This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known composition.

Causality Behind the Dynamic Method

This method is chosen for its precision and ability to overcome issues related to slow dissolution kinetics. By slowly heating a slurry of known composition, the system is allowed to reach equilibrium at each temperature increment. The clear point—the temperature at which the last solid crystal disappears—is a precise measure of the saturation temperature for that specific concentration. Repeating this process for various compositions allows for the construction of a complete solubility curve.

Step-by-Step Experimental Workflow

-

Sample Preparation:

-

Accurately weigh a specific mass of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid into a jacketed glass vessel equipped with a magnetic stirrer.

-

Accurately weigh a specific mass of the chosen organic solvent and add it to the vessel. The goal is to create a biphasic (solid-liquid) sample of known mole fraction.

-

-

Apparatus Setup:

-

Place the jacketed vessel in a controlled temperature circulator.

-

Insert a calibrated temperature probe directly into the sample mixture.

-

Insert a turbidity or luminance probe that passes a light beam through the solution. This allows for precise, instrumental detection of the clear point.[6]

-

-

Measurement Cycle:

-

Begin vigorous stirring to ensure the mixture is homogeneous and to prevent localized supersaturation.

-

Heat the sample at a slow, constant rate (e.g., 0.1–0.2 K/min). A slow rate is critical to maintaining thermal equilibrium between the solid and liquid phases.

-

Continuously monitor the turbidity or the intensity of the light transmitted through the sample.

-

-

Data Acquisition:

-

The temperature at which the turbidity drops sharply to a minimum (or light transmission increases to a maximum) is recorded as the equilibrium solubility temperature (T_clear) for that composition.

-

Repeat steps 1-4 for a range of different compositions (mole fractions) to generate a series of data points.

-

-

Data Analysis:

-

Plot the mole fraction of the solute (x) against the corresponding equilibrium solubility temperature (T). This plot constitutes the solubility curve for the solute-solvent system.

-

Caption: Dynamic workflow for solubility determination.

Conclusion for the Practicing Scientist

References

- Benchchem. An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents.

- Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

- Stoll, M. Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks.

- Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.

- ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid...

- ResearchGate. The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears.

- Xiamen AmoyChem Co., Ltd. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.

- ResearchGate. Effect of pH on boric acid and borate distribution in seawater.

- Kubik, S., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.

- Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.

- Wikipedia. Phenylboronic acid.

- Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry.

- BLDpharm. (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 874289-40-4|(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. DSpace [kuscholarworks.ku.edu]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

The Strategic Synthesis of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic Acid: A Gateway to Advanced Pharmaceutical Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Fluorinated Boronic Acids in Medicinal Chemistry

The landscape of modern drug discovery is increasingly shaped by the strategic incorporation of unique chemical motifs that enhance the pharmacological properties of therapeutic candidates. Among these, fluorinated arylboronic acids have emerged as indispensable building blocks. The introduction of fluorine can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity, while the boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical exploration of the synthesis, properties, and applications of a particularly valuable reagent: (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid. This compound represents a sophisticated convergence of functionalities, making it a key intermediate in the synthesis of complex, high-value pharmaceuticals, including targeted cancer therapies.

The Genesis of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic Acid: A Tale of Directed Synthesis

The discovery and development of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid are intrinsically linked to the quest for potent and selective inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes central to DNA repair.[1][2] PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in the BRCA1 and BRCA2 genes.[3] The intricate molecular architecture of many PARP inhibitors, such as Talazoparib, necessitates the use of precisely functionalized building blocks, and (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid has emerged as a critical component in their synthesis.[4][5]

The synthetic strategy for this boronic acid is a prime example of modern organic synthesis, relying on the powerful technique of directed ortho-metalation (DoM) .[6][7][8] This method allows for the regioselective functionalization of an aromatic ring by using a directing group to guide a strong base to deprotonate the adjacent ortho position, creating a highly reactive organometallic intermediate.[9][10]

The Strategic Choice of the N-Methoxycarbamoyl Directing Group

The N-methoxycarbamoyl group in the target molecule is not merely a passive substituent; it is a powerful directing group for ortho-lithiation.[6] Its ability to chelate with the lithium cation of the organolithium base brings the base into close proximity to the ortho proton, facilitating its abstraction. This directed approach overcomes the challenge of achieving regioselectivity in the functionalization of substituted aromatic rings.

A Plausible Synthetic Pathway: From Benzamide to Boronic Acid

While a definitive, publicly available synthesis of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid is not explicitly detailed in a single source, a robust and scientifically sound protocol can be constructed based on established methodologies for the synthesis of related compounds and its likely role as a precursor to Talazoparib. The synthesis can be logically divided into two key stages: the preparation of the N-methoxybenzamide precursor and its subsequent directed ortho-metalation and borylation.

Part 1: Synthesis of the Precursor, 3-Fluoro-N-methoxybenzamide

The synthesis commences with the commercially available 3-fluorobenzoic acid.

Experimental Protocol: Synthesis of 3-Fluoro-N-methoxybenzamide

-

Acid Chloride Formation: To a solution of 3-fluorobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). The reaction mixture is stirred at room temperature until the evolution of gas ceases, indicating the formation of 3-fluorobenzoyl chloride. The solvent and excess oxalyl chloride are removed under reduced pressure.

-

Amidation: The crude 3-fluorobenzoyl chloride is dissolved in dichloromethane and added dropwise to a cooled (0 °C) solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a base such as triethylamine or pyridine (2.5 eq) in dichloromethane. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Work-up and Purification: The reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 3-Fluoro-N-methoxybenzamide, can be purified by column chromatography on silica gel.

| Compound | Molecular Formula | Molecular Weight | Physical Form | CAS Number |

| 3-Fluoro-N-methoxy-N-methylbenzamide | C9H10FNO2 | 183.18 | Liquid | 226260-01-1[11] |

Note: The table refers to the closely related N-methoxy-N-methylbenzamide, for which data is publicly available.

Part 2: Directed ortho-Metalation and Borylation

This crucial step introduces the boronic acid functionality at the position ortho to the fluorine atom, guided by the N-methoxycarbamoyl group.

Experimental Protocol: Synthesis of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid

-

Lithiation: A solution of 3-Fluoro-N-methoxybenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (argon or nitrogen). A strong lithium base, typically sec-butyllithium (s-BuLi) (1.1 eq), is added dropwise, maintaining the low temperature. The reaction mixture is stirred at -78 °C for a period of time (e.g., 1-2 hours) to ensure complete ortho-lithiation. The bulky nature of the N-methoxycarbamoyl group directs the lithiation to the C2 position, which is sterically less hindered than the C6 position.

-

Borylation: Triisopropyl borate (B(O-iPr)3) (1.5 eq) is then added dropwise to the solution of the lithiated intermediate at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then acidified with dilute hydrochloric acid to a pH of approximately 2-3. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid can be purified by recrystallization or column chromatography.

Caption: Synthetic pathway for (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid.

Physicochemical Properties and Characterization

| Property | Value (for the methyl analog) | Reference |

| CAS Number | 874289-40-4 | [12] |

| Molecular Formula | C8H9BFNO3 | [12] |

| Molecular Weight | 196.97 | [12] |

| Purity | ≥98% | [12] |

Characterization of the target compound would typically involve the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and 11B NMR would be essential to confirm the structure and purity of the compound.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Melting Point: To assess the purity of the solid material.

Application in the Synthesis of PARP Inhibitors: The Case of Talazoparib

The primary and most significant application of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid is as a key building block in the synthesis of the potent PARP inhibitor, Talazoparib.[4][5] Talazoparib's complex heterocyclic core is constructed through a series of reactions, with a crucial step involving a Suzuki-Miyaura coupling reaction where the boronic acid provides the fluorinated, functionalized phenyl ring.

Caption: Suzuki-Miyaura coupling in the synthesis of Talazoparib.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, our title boronic acid) and an organohalide or triflate.[13] This reaction is renowned for its mild conditions, high functional group tolerance, and excellent yields, making it a cornerstone of modern pharmaceutical synthesis.

The use of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid in the synthesis of Talazoparib underscores the importance of designing and preparing highly functionalized building blocks that can be efficiently incorporated into complex molecular architectures.

Conclusion: A Versatile and Indispensable Tool in Drug Discovery

(2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid stands as a testament to the power of modern synthetic chemistry to create tailored building blocks for the development of life-saving medicines. Its synthesis, leveraging the precision of directed ortho-metalation, provides a reliable route to a key intermediate for the construction of potent PARP inhibitors like Talazoparib. For researchers and professionals in drug discovery and development, a thorough understanding of the synthesis and application of such advanced reagents is paramount. As the demand for more sophisticated and targeted therapies continues to grow, the role of fluorinated boronic acids, and specifically (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid, is set to become even more critical in the ongoing fight against diseases such as cancer.

References

-

Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC. (n.d.). Retrieved from [Link]

- WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents. (n.d.).

-

Synthesis of talazoparib and its derivatives and radiosynthesis of... - ResearchGate. (n.d.). Retrieved from [Link]

-

3-FLUORO-N-METHOXY-N-METHYLBENZAMIDE - ChemBK. (2024, April 9). Retrieved from [Link]

-

Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib - PMC - NIH. (2020, January 18). Retrieved from [Link]

-

Directed (ortho) Metallation. (n.d.). Retrieved from [Link]

-

Lithiation- Borylation in Synthesis. (n.d.). Retrieved from [Link]

-

ortho metalation - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]

-

Lithiation-borylation methodology and its application in synthesis - PubMed. (2014, October 21). Retrieved from [Link]

-

Directed Metalation: A Survival Guide - Baran Lab. (n.d.). Retrieved from [Link]

-

Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC - NIH. (n.d.). Retrieved from [Link]

-

Directed Ortho Metalation | Chem-Station Int. Ed. (2015, January 13). Retrieved from [Link]

-

07- DIRECTED ORTHO METALATION | Jacques Mortier - Unblog.fr. (n.d.). Retrieved from [Link]

-

Application of the Lithiation−Borylation Reaction to the Preparation of Enantioenriched Allylic Boron Reagents and Subsequent In Situ Conversion into 1,2,4-Trisubstituted Homoallylic Alcohols with Complete Control over All Elements of Stereochemistry - Sci-Hub. (n.d.). Retrieved from [Link]

-

Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr - SciSpace. (n.d.). Retrieved from [Link]

-

SCpRh(III)-Catalyzed Asymmetric C–H Trifluoromethylalkylation of N-Methoxybenzamides with β-Trifluoromethyl-α,β-Unsaturated Ketones | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid - Benzene Compounds - Crysdot LLC. (n.d.). Retrieved from [Link]

-

Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC. (n.d.). Retrieved from [Link]

-

Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia - PubMed. (n.d.). Retrieved from [Link]

-

PARP Inhibition in the Ovarian Cancer Patient: Current Approvals and Future Directions - NIH. (n.d.). Retrieved from [Link]

-

A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents - KoreaScience. (n.d.). Retrieved from [Link]

-

Update on Combination Strategies of PARP Inhibitors - PMC - NIH. (2024, November 5). Retrieved from [Link]

-

An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (n.d.). Retrieved from [Link]

-

PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. (n.d.). Retrieved from [Link]

- CN112299967B - Preparation method of 3-methoxy-4-fluorobenzaldehyde - Google Patents. (n.d.).

-

2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

- 1. Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP Inhibition in the Ovarian Cancer Patient: Current Approvals and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. baranlab.org [baranlab.org]

- 10. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]

- 11. 3-Fluoro-N-methoxy-N-methylbenzamide | 226260-01-1 [sigmaaldrich.com]

- 12. (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid , 98% , 874289-40-4 - CookeChem [cookechem.com]

- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid (CAS No: 874289-59-5). As a valuable building block in medicinal chemistry, understanding its properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity.

Compound Profile and Significance in Drug Discovery

(2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid is a specialized organoboron compound frequently utilized in synthetic organic chemistry. Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds to create complex biaryl systems.[1][2] These molecular scaffolds are central to the development of novel therapeutic agents.

The strategic inclusion of a fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, while the methoxycarbamoyl group serves as a versatile handle for further synthetic diversification.[2] Given its role as a key intermediate in the synthesis of potential pharmaceuticals, adherence to rigorous safety protocols is essential.[3][4]

| Property | Value | Source(s) |

| CAS Number | 874289-59-5 (also cited as 874289-40-4) | [5] |

| Molecular Formula | C₈H₉BFNO₃ | [6] |

| Molecular Weight | 196.97 g/mol | |

| Appearance | Solid | [7] |

| Melting Point | 174-176°C | |

| Recommended Storage | Inert atmosphere, 2-8°C | [6] |

Hazard Identification and Comprehensive Risk Assessment

While a specific, comprehensive toxicological profile for this exact molecule is not widely published, data from analogous arylboronic acids provide a strong basis for risk assessment. The primary hazards are associated with irritation and potential, though debated, mutagenicity.

Physical and Chemical Hazards

Arylboronic acids are generally crystalline solids.[1] The primary physical hazard arises from the potential for inhalation of fine dust particles during handling.[7] Chemically, they are known to undergo decomposition through pathways such as oxidation, protodeboronation, and the formation of boroxine trimers, particularly when exposed to air, moisture, or heat. This degradation can impact reaction efficiency, underscoring the need for proper storage under an inert atmosphere.

Health Hazards

The available data on similar boronic acids indicates a consistent hazard profile.

| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |

| Acute Oral Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312 |

| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 |

This data is a composite from Safety Data Sheets (SDS) for various analogous arylboronic acids and should be considered representative.

The Nuance of Genotoxicity

A critical point of discussion for this class of compounds is genotoxicity. Some arylboronic acids have demonstrated weak mutagenicity in in vitro bacterial reverse mutation assays (Ames test).[8][9] This has led to their classification as potential genotoxic impurities (PGIs) in some contexts. However, subsequent in vivo studies conducted on a variety of arylboronic acid scaffolds have not shown evidence of mutagenicity.[10]

Expert Insight: The current scientific consensus suggests that the in vitro findings may not be directly relevant to in vivo conditions for many arylboronic acids.[10] Nevertheless, until specific data for (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid is available, it is prudent to handle it as a potentially hazardous substance, minimizing exposure through the rigorous application of engineering controls and personal protective equipment.

Engineering Controls & Personal Protective Equipment (PPE)

A risk-based approach, prioritizing the hierarchy of controls, is essential for mitigating exposure.

Caption: Hierarchy of controls for handling hazardous chemicals.

Engineering Controls

-

Primary Control: All handling of solid (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid and its solutions must be conducted in a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of dust particles and vapors.

-

Safety Equipment: A safety shower and eyewash station must be readily accessible and unobstructed in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[7] | Protects eyes from dust particles and accidental splashes. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile).[11] | Prevents skin contact and irritation. Gloves must be inspected before use and changed immediately upon contamination. |

| Body Protection | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[12] | Protects skin from accidental spills and contact. |

| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood or when dust generation is likely.[7] | Minimizes the risk of respiratory tract irritation from fine particulates. |

Standard Operating Procedures (SOPs)

Protocol for Handling and Dispensing the Solid

-

Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware) within the hood.

-

Don PPE: Put on all required PPE as specified in Section 3.2.

-

Inert Atmosphere Transfer (Optional but Recommended): For reactions sensitive to boroxine impurities, it is best practice to handle the solid under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

-

Dispensing: Carefully open the container. Use a clean spatula to transfer the desired amount of the solid to a tared weigh boat or directly into the reaction vessel.

-

Minimize Dust: Perform all transfers slowly and deliberately to avoid generating airborne dust.[7]

-

Closure: Immediately and tightly close the main container after dispensing.[7]

-

Cleanup: Clean any residual powder from the spatula and work surface using a cloth lightly dampened with a suitable solvent (e.g., ethanol), treating the cloth as hazardous waste.

Protocol for Storage and Stability

-

Container: Always store the compound in its original, tightly sealed container.[11]

-

Atmosphere: To prevent degradation, store the container under an inert atmosphere (e.g., nitrogen or argon). Backfilling the container with inert gas after each use is highly recommended.

-

Temperature: Store in a refrigerated, dedicated chemical storage unit at 2-8°C.[6]

-

Environment: The storage area must be dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents and strong acids.

Emergency Procedures

Spills and Leaks

-

Small Spills (in a fume hood):

-

Ensure PPE is worn.

-

Carefully sweep or vacuum up the solid material and place it into a labeled, sealed container for hazardous waste disposal.[7] Avoid actions that create dust.

-

Wipe the spill area with a solvent-dampened cloth and dispose of the cloth as hazardous waste.

-

-

Large Spills:

-

Evacuate the immediate area.

-

Restrict access and alert colleagues.

-

Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

-

First Aid Measures

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[7]

Waste Management and Disposal

Proper disposal is a critical final step to ensure environmental and personnel safety. All waste must be treated as hazardous.

Caption: Decision workflow for the disposal of boronic acid waste.

Disposal Protocol

-

Waste Collection: Collect all solid and liquid waste containing the boronic acid in separate, appropriately labeled, and sealed hazardous waste containers.[13]

-

Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[13]

-

Container Decontamination: Empty containers that held the compound must be decontaminated.

-

Triple rinse the empty container with a suitable organic solvent (e.g., acetone or ethanol).

-

Crucially, collect the first rinseate and subsequent rinses as hazardous waste.

-

After rinsing and allowing it to air dry in a fume hood, deface the original label. The decontaminated container can then be disposed of in the regular laboratory glassware or plastic stream, per institutional policy.

-